The synthesis of 2-Hydroxy-N-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]acetamide typically involves several steps, including the formation of the biphenyl structure, the introduction of the tetrazole ring, and subsequent functionalization to form the acetamide.
These synthetic pathways require careful control of reaction conditions to ensure high yields and purity of the final product.
The molecular structure of 2-Hydroxy-N-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]acetamide can be represented using various chemical notation systems:
OCC(=O)NCc1ccc(cc1)c2ccccc2c3nnn[nH]3
InChI=1S/C16H15N5O2/c22-10-15(23)17-9-11-5-7-12(8-6-11)13-3-1-2-4-14(13)16-18-20-21-19-16/h1-8,22H,9-10H2,(H,17,23)(H,18,19,20,21)
The structural analysis reveals that the compound features a hydroxyl group attached to an acetamide nitrogen, which is connected to a biphenyl group that is further substituted with a tetrazole ring. This complex structure may influence its interactions with biological targets.
The chemical reactivity of 2-Hydroxy-N-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]acetamide can be explored through various reactions:
These reactions highlight the versatility of this compound in synthetic applications and its potential for further derivatization.
The physical properties of 2-Hydroxy-N-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]acetamide include:
The chemical properties include:
Relevant analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry can provide further insights into its properties.
The potential applications of 2-Hydroxy-N-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]acetamide span several fields:
CAS No.: 2322-77-2
CAS No.: 100572-96-1
CAS No.: 13463-39-3
CAS No.:
CAS No.: 73628-28-1
CAS No.: 668462-13-3